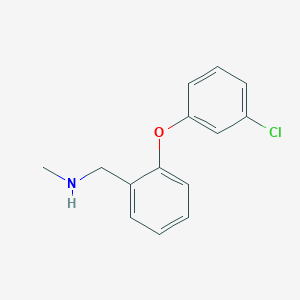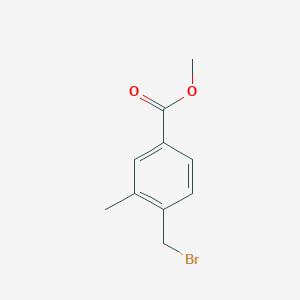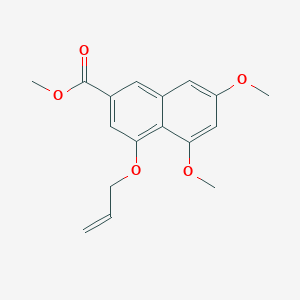
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a trimethylsilyl-ethoxy-methyl group at the 1-position. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps. One common method starts with the bromination of 2-methylimidazole to introduce the bromine atom at the 4-position. This is followed by the protection of the nitrogen atom at the 1-position using a trimethylsilyl-ethoxy-methyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting agents like trimethylsilyl chloride (TMSCl) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the imidazole ring.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions to yield the free imidazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
科学的研究の応用
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of imidazole-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its imidazole ring. The bromine atom and other functional groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
4-Bromo-2-methylimidazole: Lacks the trimethylsilyl-ethoxy-methyl group, making it less versatile in certain synthetic applications.
2-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Bromo-1-methylimidazole: Lacks the trimethylsilyl-ethoxy-methyl group and has a different substitution pattern, affecting its chemical properties.
Uniqueness
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to the combination of its functional groups. The presence of the bromine atom, methyl group, and trimethylsilyl-ethoxy-methyl group provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
特性
分子式 |
C10H19BrN2OSi |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
2-[(4-bromo-2-methylimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSi/c1-9-12-10(11)7-13(9)8-14-5-6-15(2,3)4/h7H,5-6,8H2,1-4H3 |
InChIキー |
SJFHJSORUVVGKH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1COCC[Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)

